molecular formula C15H16N4O2 B5774161 N,N-BIS(CYANOMETHYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE

N,N-BIS(CYANOMETHYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE

Cat. No.: B5774161
M. Wt: 284.31 g/mol
InChI Key: NKRUDBLLZVNIKY-UHFFFAOYSA-N
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Description

N,N-BIS(CYANOMETHYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of cyanomethyl groups and a methylpropanamido group attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS(CYANOMETHYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The cyanomethyl groups are introduced through nucleophilic substitution reactions, while the methylpropanamido group is added via amide bond formation. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic substitution and amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-BIS(CYANOMETHYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

N,N-BIS(CYANOMETHYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N,N-BIS(CYANOMETHYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyanomethyl groups may participate in covalent bonding with nucleophilic sites on proteins, while the methylpropanamido group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N,N-BIS(CYANOMETHYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE can be compared with other similar compounds such as:

  • N,N-BIS(CYANOMETHYL)-4-(2-METHYLPROPANAMIDO)BENZOIC ACID
  • N,N-BIS(CYANOMETHYL)-4-(2-METHYLPROPANAMIDO)ANILINE

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of cyanomethyl and methylpropanamido groups in this compound distinguishes it from other compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

N,N-bis(cyanomethyl)-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-11(2)14(20)18-13-5-3-12(4-6-13)15(21)19(9-7-16)10-8-17/h3-6,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRUDBLLZVNIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)N(CC#N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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